molecular formula C20H21NO3 B2543167 3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine CAS No. 2034341-07-4

3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine

Cat. No.: B2543167
CAS No.: 2034341-07-4
M. Wt: 323.392
InChI Key: DKLNXOKYNIEQID-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a benzodioxole and a dimethylbenzoyl group

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures are often studied for their biological activity, including antimicrobial and anticancer properties.

Medicine

    Drug Development: The compound might be investigated for its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

Industry

    Material Science: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzodioxole Group: This step may involve electrophilic aromatic substitution or other suitable reactions to attach the benzodioxole moiety.

    Attachment of the Dimethylbenzoyl Group: This can be done using Friedel-Crafts acylation or similar reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions might target the carbonyl group in the dimethylbenzoyl moiety.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2H-1,3-benzodioxol-5-yl)-1-benzoylpyrrolidine
  • 3-(2H-1,3-benzodioxol-5-yl)-1-(4-methylbenzoyl)pyrrolidine

Uniqueness

The presence of the 2,5-dimethylbenzoyl group in 3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and biological activity.

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(2,5-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-13-3-4-14(2)17(9-13)20(22)21-8-7-16(11-21)15-5-6-18-19(10-15)24-12-23-18/h3-6,9-10,16H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLNXOKYNIEQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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